7,7-Dimethyl-6-oxooctanoic acid chemical properties
7,7-Dimethyl-6-oxooctanoic acid chemical properties
Technical Monograph: 7,7-Dimethyl-6-oxooctanoic Acid
Executive Summary
7,7-Dimethyl-6-oxooctanoic acid (CAS: 56721-58-5) is a specialized keto-acid intermediate characterized by a sterically hindered ketone group adjacent to a tert-butyl moiety. This unique structural motif—combining a reactive carboxylic acid "head" with a bulky, lipophilic "tail"—positions it as a critical scaffold in medicinal chemistry and materials science. Unlike linear keto-acids, the steric bulk at the C7 position confers exceptional metabolic stability to the ketone, preventing rapid enzymatic reduction. This guide details its physicochemical profile, synthetic pathways, and emerging applications in polymer functionalization and drug discovery.
Chemical Identity & Structural Analysis
The molecule consists of an eight-carbon chain terminating in a carboxylic acid, with a ketone at position 6 and a gem-dimethyl substitution at position 7.
-
IUPAC Name: 7,7-Dimethyl-6-oxooctanoic acid[1][2][3][4][5][6][7]
-
Common Synonyms: 5-Pivaloylvaleric acid; 6-Oxo-7,7-dimethyloctanoic acid
-
Molecular Formula:
[3] -
SMILES: CC(C)(C)C(=O)CCCCC(=O)O
Structural Insight:
The defining feature is the pivaloyl group (
-
Chemical Consequence: The C6 ketone is resistant to nucleophilic attack and enzymatic reduction compared to methyl ketones. This allows chemoselective transformations of the carboxylic acid (C1) without requiring protection of the ketone.
Physicochemical Profile
Understanding the physicochemical parameters is essential for formulation and assay development.
| Property | Value (Experimental/Predicted) | Implications for Research |
| Physical State | Viscous oil or low-melting solid | Requires precise weighing; gentle heating may be needed for dispensing. |
| pKa (Acid) | 4.75 ± 0.10 | Typical of aliphatic carboxylic acids. Exists as a mono-anion at physiological pH (7.4). |
| LogP | 2.45 – 2.80 | Moderate lipophilicity. Permeable to cell membranes but requires co-solvents (DMSO, Ethanol) for aqueous assays. |
| Solubility | < 1 mg/mL (Water)> 50 mg/mL (DMSO, DCM, EtOH) | Highly soluble in organic solvents. Formulation in aqueous media requires pH adjustment (forming the salt) or encapsulation. |
| Polar Surface Area | 54.37 Ų | Good oral bioavailability potential (Veber's rules). |
Synthetic Routes & Manufacturing
High-purity synthesis is achieved through oxidative cleavage of cyclic precursors or direct oxidation of branched fatty acids.
Route A: Ozonolysis of 1-tert-butyl-1-cyclohexene (Preferred)
This route offers high atom economy and regio-control.
Mechanism:
-
Precursor: 1-tert-butyl-1-cyclohexene.
-
Ozonolysis: The double bond is cleaved by ozone (
) in methanol at -78°C. -
Workup: Oxidative workup (e.g.,
) yields the carboxylic acid and the ketone intact.
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a gas inlet tube. Purge with
. -
Dissolution: Dissolve 10 mmol of 1-tert-butyl-1-cyclohexene in 50 mL of anhydrous Methanol/DCM (1:1).
-
Ozonolysis: Cool to -78°C (dry ice/acetone). Bubble
through the solution until a persistent blue color appears (indicating saturation). -
Quenching: Purge with
to remove excess ozone. -
Oxidation: Add 30%
(5 equiv) and formic acid (2 equiv). Allow to warm to Room Temperature (RT) and stir for 12 hours. -
Extraction: Dilute with water, extract with Ethyl Acetate (
mL). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient).
Route B: Oxidation of 7,7-Dimethyloctanoic Acid
Direct oxidation of the methylene group at C6 using Chromium(VI) reagents or Permanganate. This method is less selective and may yield over-oxidized byproducts.
Figure 1: Synthetic pathways for 7,7-Dimethyl-6-oxooctanoic acid. Route A is preferred for laboratory scale due to higher regioselectivity.
Applications in Drug Discovery & Materials
Polymer Functionalization (Biomedical Implants)
Recent studies demonstrate the utility of 7,7-Dimethyl-6-oxooctanoic acid in functionalizing Polylactic Acid (PLA) for medical devices.[4] The keto-acid acts as a bioactive additive.
-
Mechanism: The carboxylic acid group can hydrogen bond or esterify with PLA chain ends, while the lipophilic tail aids in plasticization.
-
Bioactivity: Impregnated PLA exhibits antioxidant and anti-inflammatory properties, promoting re-endothelialization in tissue scaffolds.[4]
-
Protocol (Supercritical Impregnation):
-
Matrix: PLA pellets or scaffolds.
-
Solvent: Supercritical
(scCO2) at 10-20 MPa, 40°C. -
Process: The keto-acid is dissolved in scCO2 and permeates the amorphous regions of the PLA matrix. Depressurization locks the molecule within the polymer.
-
Pharmacophore & Linker Design
In medicinal chemistry, the molecule serves as a robust linker.
-
Steric Shielding: The tert-butyl group protects the ketone from metabolic reduction (ketoreductases), extending the half-life of the pharmacophore.
-
Ligand Synthesis: The carboxylic acid allows facile attachment to amine-containing drugs (via amide coupling) to improve lipophilicity and membrane permeability.
Figure 2: Functional applications in biomedical materials and drug design.
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed:
-
1H NMR (CDCl3, 400 MHz):
- 1.15 (s, 9H, t-Bu group).
-
2.45 (t, 2H,
adjacent to ketone). -
2.35 (t, 2H,
adjacent to COOH). -
1.60-1.70 (m, 4H, internal
chain).
-
13C NMR:
-
Distinct carbonyl peaks: Ketone (~215 ppm, deshielded by t-butyl) and Acid (~180 ppm).
-
Quaternary carbon of t-butyl (~44 ppm).
-
-
Mass Spectrometry (ESI-):
-
[M-H]- peak at m/z 185.2.
-
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at +2°C to +8°C. Keep container tightly closed under inert gas (
) to prevent slow oxidation of the alkyl chain over long periods. -
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
Sources
- 1. Adipoyl chloride | CAS#:111-50-2 | Chemsrc [chemsrc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS NO. 56721-58-5 | 7,7-DIMETHYL-6-OXOOCTANOIC ACID | C10H18O3 [localpharmaguide.com]
- 4. Buy 7,7-Dimethyl-6-oxooctanoic acid | 56721-58-5 [smolecule.com]
- 5. Rennine [scisupplies.eu]
- 6. guidechem.com [guidechem.com]
- 7. 己二酰氯_MSDS_用途_密度_己二酰氯CAS号【111-50-2】_化源网 [chemsrc.com]
- 8. arctomsci.com [arctomsci.com]
- 9. 7,7-Dimethyl-6-oxooctanoic acid Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 10. 7,7-DIMETHYL-6-OXOOCTANOIC ACID | 56721-58-5 [amp.chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
